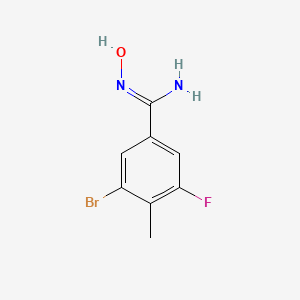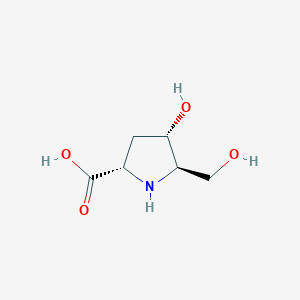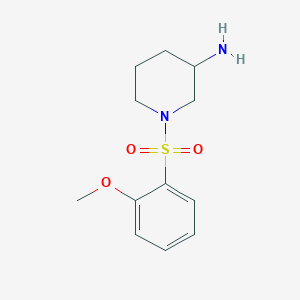
(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a fluoro-substituted isoquinoline ring, making it a valuable candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Boronic Acid Introduction: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated isoquinoline in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the isoquinoline ring can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives of the isoquinoline ring.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid: shares similarities with other boronic acid derivatives such as phenylboronic acid, benzylboronic acid, and isoquinoline boronic acids.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom at the 7th position enhances the compound’s stability and reactivity.
Isoquinoline Core: The isoquinoline ring provides a unique scaffold for further functionalization and biological activity.
Propiedades
Fórmula molecular |
C10H9BFNO3 |
|---|---|
Peso molecular |
220.99 g/mol |
Nombre IUPAC |
(7-fluoro-5-methyl-1-oxo-2H-isoquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BFNO3/c1-5-2-6(12)3-8-7(5)4-9(11(15)16)13-10(8)14/h2-4,15-16H,1H3,(H,13,14) |
Clave InChI |
VMRLYKHJJLYUMP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C(C=C2C)F)C(=O)N1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B12862250.png)

![4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione](/img/structure/B12862258.png)
![1'-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B12862265.png)
![2-Chloro-7-iodobenzo[d]oxazole](/img/structure/B12862266.png)


![tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate](/img/structure/B12862283.png)
![2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862288.png)

![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12862303.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxybenzyl)but-2-enoic acid](/img/structure/B12862314.png)

![4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862342.png)
